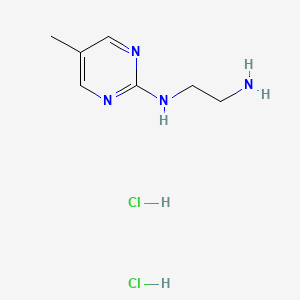

N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride

Description

N1-(5-Methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride is a diamine derivative featuring a 5-methylpyrimidin-2-yl group linked to an ethane-1,2-diamine backbone, stabilized as a dihydrochloride salt. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications. The dihydrochloride salt form likely enhances solubility and stability, as observed in similar compounds .

Properties

Molecular Formula |

C7H14Cl2N4 |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

N'-(5-methylpyrimidin-2-yl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H12N4.2ClH/c1-6-4-10-7(11-5-6)9-3-2-8;;/h4-5H,2-3,8H2,1H3,(H,9,10,11);2*1H |

InChI Key |

JBLUQXZTOUNOHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)NCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methylpyrimidine-2-amine

The starting material is typically 5-methylpyrimidine-2-amine , which can be prepared via nucleophilic substitution on a halogenated pyrimidine precursor.

- Starting compound: 2,4-dichloro-5-methylpyrimidine.

- Reaction: Nucleophilic aromatic substitution with ammonia or a primary amine to selectively replace one chlorine atom at the 2-position.

- Conditions: Reflux in an aqueous or alcoholic medium, often with a base such as sodium hydroxide to facilitate substitution.

2,4-dichloro-5-methylpyrimidine + NH3 → 5-methylpyrimidine-2-amine + HCl

Summary of the Preparation Method

Notes and Considerations

- The selectivity of substitution at the 2-position of the pyrimidine ring is critical; controlling reaction conditions minimizes side reactions.

- Purification typically involves recrystallization from ethanol or water.

- The compound's purity can be confirmed via NMR, IR, and mass spectrometry, ensuring the correct substitution pattern.

- The dihydrochloride salt form enhances water solubility and stability, which is advantageous for subsequent applications in catalysis or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s core structure distinguishes it from analogs through its pyrimidine ring and methyl substituent. Key comparisons include:

*Inferred from analogs like N1-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride, which forms hygroscopic solids .

Key Observations :

- Pyrimidine vs. Pyridine/Quinoline: The 5-methylpyrimidine core may enhance binding to enzymes with pyrimidine-specific active sites compared to pyridine or quinoline analogs. The methyl group could increase lipophilicity (higher logP) relative to unsubstituted pyridines .

- Salt Forms: Dihydrochloride salts improve aqueous solubility, critical for bioavailability.

Stability and Commercial Viability

- Hygroscopicity : Pyridine- and pyrimidine-based dihydrochlorides are often hygroscopic, requiring stringent storage conditions .

- Commercial Availability : N1-(4-chloro-phenyl)ethane-1,2-diamine dihydrochloride was discontinued, underscoring challenges in large-scale production or regulatory compliance for certain analogs .

Biological Activity

N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity based on available research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H14Cl2N4

- Molecular Weight : 225.12 g/mol

- IUPAC Name : N'-(5-methylpyrimidin-2-yl)ethane-1,2-diamine; dihydrochloride

- Canonical SMILES : CC1=CN=C(NCCN)C=C1.[H]Cl.[H]Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biochemical effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : It can bind to receptors influencing signal transduction pathways that regulate cell functions.

Biological Activity

Research has indicated that this compound exhibits notable antibacterial and cytotoxic activities.

Antibacterial Activity

Studies have demonstrated its efficacy against various bacterial strains, including gram-positive bacteria and mycobacteria. For instance:

- It has shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Mycobacterium tuberculosis | Moderate | |

| Enterococcus faecalis | Low |

Cytotoxicity

The compound's cytotoxic profile has been assessed in various cancer cell lines. Research indicates that while it possesses cytotoxic properties, its selectivity towards cancer cells versus normal cells is an area of ongoing investigation.

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of compounds related to N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine were evaluated for their antibacterial properties. Results showed that derivatives exhibited varying degrees of activity against S. aureus and mycobacterial strains, with some compounds demonstrating submicromolar activity levels comparable to clinically used antibiotics .

- Cytotoxicity Analysis :

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for evaluating the drug-like potential of this compound. Lipophilicity plays a significant role in these properties and is influenced by the compound's chemical structure.

Key Findings:

- Lipophilicity : The compound's lipophilicity was experimentally determined and correlated with its biological activity.

| Property | Value |

|---|---|

| Log P (lipophilicity) | 3.5 |

| Solubility in Water | Low |

Q & A

Q. What established synthetic routes are available for N1-(5-methylpyrimidin-2-yl)ethane-1,2-diamine dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic routes typically involve multi-step nucleophilic substitutions or condensation reactions. Optimization can employ Design of Experiments (DoE) to minimize trial runs. For example:

- Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, stoichiometry).

- Apply response surface methodology to refine optimal conditions (e.g., pH 7–9 for amine stability, 60–80°C for yield maximization).

- Validate reproducibility via triplicate runs under identified conditions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Combine orthogonal methods:

- HPLC-UV/ELSD for purity assessment (C18 column, gradient elution with acetonitrile/ammonium acetate buffer).

- NMR (¹H/¹³C/DEPT-135) to confirm substituent positions (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm).

- Mass spectrometry (HRMS-ESI) for molecular ion validation (e.g., [M+H]⁺ at m/z 213.1243).

- TGA/DSC to assess thermal stability (decomposition >200°C indicates salt formation) .

Q. How should stability studies be designed to evaluate degradation under varying environmental conditions?

- Methodological Answer : Follow ICH Q1A guidelines with DoE principles:

- Stress Testing : Expose to 40–80°C (thermal), 75% RH (humidity), and UV light (photolytic) for 1–4 weeks.

- Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 7, 14, 21 days).

- Factor Prioritization : Use ANOVA to identify dominant degradation pathways (e.g., hydrolysis at acidic pH) .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) predict reactivity or guide synthetic optimization?

- Methodological Answer : Integrate ab initio calculations and cheminformatics:

- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map transition states and activation energies.

- Solvent Effects : Simulate solvation models (COSMO-RS) to predict solvent-dependent yields.

- Machine Learning : Train models on existing reaction datasets to propose condition adjustments (e.g., catalyst loading) .

Q. What integrated strategies resolve contradictions in kinetic or thermodynamic data across studies?

- Methodological Answer : Combine experimental and computational validation:

- Meta-Analysis : Aggregate data from literature, normalizing for variables (e.g., solvent polarity, ionic strength).

- Cross-Validation : Compare experimental Arrhenius plots with DFT-derived activation energies.

- Error Source Identification : Use Monte Carlo simulations to quantify measurement uncertainties (e.g., ±5% in HPLC quantification) .

Q. What mechanistic insights can be gained from studying substituent effects on reaction pathways?

- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.